7-Ethoxybenzofuran-2-carboxylic acid
Overview
Description
7-Ethoxybenzofuran-2-carboxylic acid is an organic compound with the molecular formula C11H10O4. It is a derivative of benzofuran, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit a broad range of pharmacological activities, suggesting diverse modes of action .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been found to exhibit a broad range of biological activities, suggesting diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
7-Ethoxybenzofuran-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in neuronal cells, this compound can modulate the activity of neurotransmitter receptors, thereby affecting cell signaling pathways. Additionally, it can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors . This binding can result in the inhibition or activation of the target molecule’s activity. For instance, this compound can inhibit the activity of certain enzymes by occupying their active sites, preventing the binding of natural substrates. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to light or heat. This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and neuroprotection . At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while doses above or below this range may be less effective or harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can influence the metabolic flux and levels of various metabolites. For instance, the compound can be metabolized into different derivatives, which may have distinct biological activities. The involvement of this compound in these pathways highlights its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. For example, transporters in the liver can uptake this compound, leading to its concentration in hepatic cells. This localization can influence the compound’s biological activity and its effects on liver function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound within cells can determine its interactions with other biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethoxybenzofuran-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-ethoxybenzofuran.
Carboxylation: The 7-ethoxybenzofuran undergoes carboxylation to introduce the carboxylic acid group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced products.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
7-Ethoxybenzofuran-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of organic electronic materials and polymers with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Comparison with Similar Compounds
- 7-Methoxybenzofuran-2-carboxylic acid
- 7-Hydroxybenzofuran-2-carboxylic acid
- 7-Chlorobenzofuran-2-carboxylic acid
Comparison:
- Structural Differences: The presence of different substituents (ethoxy, methoxy, hydroxy, chloro) at the 7-position leads to variations in chemical and physical properties.
- Unique Features: 7-Ethoxybenzofuran-2-carboxylic acid is unique due to its ethoxy group, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
7-ethoxy-1-benzofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-6H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJVZIUEXPTEKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352958 | |
Record name | 7-ETHOXYBENZOFURAN-2-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206559-61-7 | |
Record name | 7-ETHOXYBENZOFURAN-2-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 206559-61-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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